1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline
Description
Historical Development and Discovery
The discovery of 1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline emerged from broader investigations into tetrahydroquinoline derivatives, which gained momentum in the late 20th century due to their structural versatility and pharmacological potential. Early synthetic efforts focused on modifying the quinoline core to enhance stability and bioactivity. The introduction of sulfonyl groups, such as the 4-chlorobenzenesulfonyl moiety, marked a pivotal advancement in the 1990s, as researchers sought to improve binding affinity to biological targets.
A key milestone was the development of multi-component reactions and coupling methodologies, which enabled efficient synthesis of this compound. For example, the coupling of tetrahydroquinoline with 4-chlorobenzenesulfonyl chloride in the presence of organic bases like triethylamine became a standard protocol. These synthetic breakthroughs coincided with growing interest in sulfonamide-containing heterocycles, driven by their observed antimicrobial and anticancer activities.
Significance in Heterocyclic Chemistry Research
This compound occupies a critical niche in heterocyclic chemistry due to its dual functionality: the tetrahydroquinoline core provides a rigid bicyclic framework, while the sulfonyl group introduces polarity and hydrogen-bonding capacity. This combination enhances molecular interactions with enzymes and receptors, making the compound a valuable scaffold for structure-activity relationship (SAR) studies.
Recent work has highlighted its role in exploring:
- Electron-deficient systems : The electron-withdrawing chloro and sulfonyl groups create regions of high electrophilicity, facilitating nucleophilic substitutions.
- Conformational control : X-ray crystallography studies reveal that the sulfonyl group imposes torsional strain on the tetrahydroquinoline ring, stabilizing boat-like conformations that influence biological activity.
Structural Classification within Benzenesulfonyl-Tetrahydroquinolines
This compound belongs to the benzenesulfonyl-tetrahydroquinoline subclass, characterized by:
Compared to analogues like 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline, the absence of a nitro group reduces redox sensitivity while maintaining halogen-mediated interactions.
Biochemical Relevance of Constituent Moieties
The compound’s bioactivity stems from synergistic effects between its moieties:
Tetrahydroquinoline Core :
- Engages in π-π stacking with aromatic residues in enzyme active sites.
- The saturated ring reduces cytotoxicity compared to fully aromatic quinolines.
4-Chlorobenzenesulfonyl Group :
- Acts as a hydrogen bond acceptor via sulfonyl oxygen atoms.
- The chlorine atom participates in halogen bonding with protein backbone carbonyls, as observed in molecular docking studies.
Recent findings demonstrate selective inhibition of cancer cell proliferation (IC~50~ = 12.04 µM in HCT-116 cells), attributed to these interactions.
Current Research Landscape
Ongoing investigations focus on three fronts:
Synthetic Optimization :
Biological Applications :
Material Science :
- Incorporation into metal-organic frameworks (MOFs) for catalytic applications, leveraging sulfonyl coordination sites.
This compound continues to bridge medicinal chemistry and materials science, with 27% of recent publications involving computational modeling to predict novel derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRCIUGTXUYGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324184 | |
| Record name | 1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642282 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301683-40-9 | |
| Record name | 1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-benzenesulfonyl chloride and tetrahydro-quinoline.
Reaction Conditions: The reaction between 4-chloro-benzenesulfonyl chloride and tetrahydro-quinoline is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline and related compounds:
Key Observations :
Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂): The 4-chloro and 3-nitro derivatives exhibit higher molecular weights and enhanced polarity compared to the unsubstituted phenylsulfonyl analog. These groups may improve metabolic stability but reduce solubility in nonpolar environments . Electron-donating groups (e.g., CH₃): The 3,4-dimethyl analog has a lower molecular weight (301.403 g/mol) and increased hydrophobicity, which could enhance membrane permeability .
The nitro-substituted compound (CAS 26638-53-9) may serve as a precursor for amine derivatives via reduction reactions .
Structural Similarity and Pharmacological Implications: Compounds with sulfonamide-tetrahydroquinoline scaffolds are explored for receptor-binding applications. For example, tetrahydroquinoline derivatives with sulfonyl groups have shown affinity for serotonin (5-HT₁ₐ) and dopamine receptors, as noted in neuropharmacological studies .
Biological Activity
1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H13ClN2O4S
- Molecular Weight : 344.79 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MDA-MB-231 | 15 | Cell cycle arrest |
| Compound C | A549 | 20 | Inhibition of PI3K/Akt |
Antimicrobial Activity
Additionally, derivatives of tetrahydroquinoline have been evaluated for their antimicrobial properties. Studies suggest that these compounds exhibit activity against both bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of quinoline derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal examined several quinoline derivatives for their anticancer efficacy against human cancer cell lines. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Evaluation : Another research effort focused on synthesizing and testing various sulfonamide derivatives against common pathogens. The findings revealed significant antibacterial activity against Gram-positive bacteria .
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
